molecular formula C14H18N2O5 B1389975 N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate CAS No. 1185295-83-3

N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate

Cat. No. B1389975
M. Wt: 294.3 g/mol
InChI Key: SLKAGUKRZSHABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate, or IMEO, is an organic compound derived from the condensation of 1H-indole-5-methanol and 2-methoxyethyl amine. This compound has a broad range of applications in the fields of organic synthesis, biochemistry, and pharmacology. IMEO is a versatile reagent and can be used as a catalyst, a reactant, or a ligand in various reactions. Furthermore, IMEO has been found to be an effective inhibitor of enzymes such as MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix proteins.

Scientific Research Applications

IMEO has been widely used in scientific research, particularly in the fields of organic synthesis, biochemistry, and pharmacology. In organic synthesis, IMEO has been used as a catalyst, a reactant, or a ligand in various reactions. In biochemistry, IMEO has been used as an inhibitor of enzymes such as MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix proteins. In pharmacology, IMEO has been used as a potential therapeutic agent for the treatment of a variety of diseases, including cancer, arthritis, and Alzheimer's disease.

Mechanism Of Action

IMEO is believed to act as an inhibitor of enzymes such as MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix proteins. These enzymes are believed to be involved in the progression of various diseases, including cancer, arthritis, and Alzheimer's disease. IMEO is thought to act by binding to the active site of the enzyme, thus blocking its activity.

Biochemical And Physiological Effects

IMEO has been found to be an effective inhibitor of MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix proteins. In addition, IMEO has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Furthermore, IMEO has been found to be effective in the treatment of a variety of diseases, including cancer, arthritis, and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The use of IMEO in laboratory experiments has a number of advantages. IMEO is a relatively inexpensive and easy to obtain reagent, and it is relatively stable and non-toxic. Furthermore, IMEO is a versatile reagent that can be used as a catalyst, a reactant, or a ligand in various reactions. However, IMEO is a relatively weak inhibitor of enzymes such as MMP-2 and MMP-9, and thus its use as an inhibitor of these enzymes may be limited.

Future Directions

The use of IMEO in laboratory experiments is likely to continue to grow in the future. IMEO is an effective inhibitor of enzymes such as MMP-2 and MMP-9, and thus it may be useful in the development of new drugs for the treatment of a variety of diseases, including cancer, arthritis, and Alzheimer's disease. Furthermore, IMEO may be useful in the development of new catalysts and ligands for use in organic synthesis. Finally, IMEO may be useful in the study of the structure and function of proteins, as well as in the study of enzyme inhibition and drug design.

properties

IUPAC Name

N-(1H-indol-5-ylmethyl)-2-methoxyethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.C2H2O4/c1-15-7-6-13-9-10-2-3-12-11(8-10)4-5-14-12;3-1(4)2(5)6/h2-5,8,13-14H,6-7,9H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKAGUKRZSHABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC2=C(C=C1)NC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate
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N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate
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N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate
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N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate
Reactant of Route 6
N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate

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